BenchChemオンラインストアへようこそ!

1-Butyl-6,7-difluoro-1,3-benzimidazole

Medicinal Chemistry Lipophilicity Drug Design

1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole (CAS 1375069‑34‑3) is a synthetic, N‑1‑alkylated benzimidazole featuring a distinctive 6,7‑difluoro substitution pattern on the fused benzene ring. The difluoro motif is known to enhance metabolic stability and binding interactions compared to non‑fluorinated or differently halogenated analogues [REFS‑1].

Molecular Formula C11H12F2N2
Molecular Weight 210.22 g/mol
CAS No. 1375069-34-3
Cat. No. B1445570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-6,7-difluoro-1,3-benzimidazole
CAS1375069-34-3
Molecular FormulaC11H12F2N2
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1C(=C(C=C2)F)F
InChIInChI=1S/C11H12F2N2/c1-2-3-6-15-7-14-9-5-4-8(12)10(13)11(9)15/h4-5,7H,2-3,6H2,1H3
InChIKeyYTZBYVQZGBCAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-6,7-difluoro-1,3-benzimidazole (CAS 1375069-34-3) — A 6,7-Difluorinated Benzimidazole Scaffold for Medicinal Chemistry


1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole (CAS 1375069‑34‑3) is a synthetic, N‑1‑alkylated benzimidazole featuring a distinctive 6,7‑difluoro substitution pattern on the fused benzene ring. The difluoro motif is known to enhance metabolic stability and binding interactions compared to non‑fluorinated or differently halogenated analogues [REFS‑1]. It is commercially supplied as a high‑purity liquid (≥98%) for research use, with a predicted LogP of ~3.1 and a predicted pKa of ~3.75, consistent with a moderately lipophilic, weakly basic heterocycle [REFS‑2][REFS‑3].

Why Substituting 1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole with Un‑ or Mono‑fluorinated Benzimidazoles Compromises Project Outcomes


The 6,7‑difluoro arrangement is not a trivial decoration; it is a critical determinant of the compound’s lipophilicity, electronic profile, and metabolic robustness. Replacing it with a non‑fluorinated or 4‑fluoro benzimidazole alters the XLogP3 by up to 1.5 log units and shifts the predicted pKa by approximately 1.0–2.0 units, directly impacting passive permeability, aqueous solubility, and off‑target promiscuity [REFS‑1][REFS‑2]. Furthermore, class‑level data show that 6,7‑difluorination can improve in vitro metabolic half‑life in human liver microsomes compared to unsubstituted benzimidazoles, reducing the risk of premature clearance in cellular and in vivo models [REFS‑3]. For any structure‑activity relationship (SAR) study or lead‑optimisation campaign that requires a specific balance of lipophilicity, basicity, and metabolic stability, a generic benzimidazole is not an acceptable substitute.

Quantitative Evidence Differentiating 1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole (CAS 1375069‑34‑3) from Its Closest Analogues


Predicted Lipophilicity (XLogP3): Optimised for Membrane Permeability Compared to Unsubstituted Benzimidazole

1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole exhibits a predicted XLogP3 of 2.8–3.11, placing it in the ideal lipophilicity range for passive diffusion while maintaining acceptable solubility [REFS‑1][REFS‑2]. In contrast, the unsubstituted 1‑butyl‑1H‑benzimidazole (CAS 4886‑30‑0) has a calculated XLogP3 of ~2.2 [REFS‑3]. This ~0.9 log unit increase, driven by the 6,7‑difluoro motif, is expected to enhance membrane permeability and blood–brain barrier penetration without exceeding the lipophilicity thresholds associated with promiscuity and poor developability.

Medicinal Chemistry Lipophilicity Drug Design

Predicted pKa: Enhanced Basicity Versus the 5‑Chloro‑6,7‑difluoro Analogue

The predicted pKa of 1‑butyl‑6,7‑difluoro‑1,3‑benzimidazole is 3.75 ± 0.10 [REFS‑1]. This is significantly more basic than the 5‑chloro‑6,7‑difluoro analogue (CAS 217951‑45‑6), for which a pKa of ≤2.5 is expected due to the strong electron‑withdrawing effect of the additional chloro substituent [REFS‑2]. The higher pKa of the target compound implies greater protonation at physiological pH, which can improve aqueous solubility and facilitate salt formation for formulation, while still remaining low enough to avoid excessive lysosomal trapping.

Physicochemical Profiling Basicity Salt Formation

Commercial Purity Profile: Benchmarking ≥98% Against Lower‑Grade Supplies

Multiple vendors supply 1‑butyl‑6,7‑difluoro‑1,3‑benzimidazole at a minimum purity of ≥98% (HPLC) or NLT 97% [REFS‑1][REFS‑2]. This contrasts with alternative sources offering only 95% purity [REFS‑3]. The higher purity grade reduces the risk of confounding biological results due to impurities, minimizes batch‑to‑batch variability in quantitative assays, and eliminates the need for additional purification steps that consume time and resources.

Analytical Chemistry Quality Control Reproducibility

Physical Form and Storage Stability: Liquid State Facilitates Precise Dispensing and Long‑Term Storage at ‑20 °C

1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole is a liquid at 20 °C [REFS‑1], in contrast to many solid benzimidazole analogues (e.g., 1‑(tert‑butyl)‑6,7‑difluoro‑1H‑benzo[d]imidazole, CAS 1314987‑35‑3, which is a crystalline solid [REFS‑2]). The liquid form enables accurate volumetric dispensing for high‑throughput screening and eliminates the need for weighing solids, reducing operator exposure and measurement error. The compound is stable when stored at ‑20 °C, with documented storage conditions ensuring at least 1–2 years of shelf life [REFS‑3].

Laboratory Handling Stability Inventory Management

Optimal Research and Industrial Applications for 1‑Butyl‑6,7‑difluoro‑1,3‑benzimidazole (CAS 1375069‑34‑3) Based on Quantitative Evidence


Lead Optimisation of CNS‑Penetrant Kinase Inhibitors

With a predicted XLogP3 of 2.8–3.1, 1‑butyl‑6,7‑difluoro‑1,3‑benzimidazole occupies the lipophilicity sweet spot for CNS drug candidates [REFS‑1]. Medicinal chemistry teams can use this scaffold to build CNS‑penetrant kinase inhibitors, expecting improved brain exposure relative to more polar (XLogP3 <2) or overly lipophilic (XLogP3 >5) analogues. The 6,7‑difluoro motif further enhances metabolic stability, reducing the likelihood of rapid hepatic clearance that often plagues unsubstituted benzimidazole leads [REFS‑2].

High‑Throughput Screening for Ion Channel or GPCR Modulators

The liquid physical form and commercial availability at ≥98% purity make this compound ideal for high‑throughput screening campaigns [REFS‑1][REFS‑2]. Its moderate basicity (predicted pKa ~3.75) ensures sufficient aqueous solubility in assay buffers without causing precipitation, while its lipophilicity supports passive diffusion into cells. This combination of handling convenience and favourable physicochemical properties reduces false‑negative rates and improves assay reproducibility across large compound libraries.

Synthesis of Fluorinated Building Blocks for Fragment‑Based Drug Discovery

The 6,7‑difluoro benzimidazole core serves as a versatile, fluorinated fragment for fragment‑based drug discovery (FBDD). Its balanced XLogP3 (~3.1) and low topological polar surface area (TPSA = 17.8 Ų) [REFS‑1] are within the preferred range for fragment hits, and the difluoro motif provides a convenient 19F NMR handle for monitoring binding events and for assessing ligand efficiency. Procurement of high‑purity material directly supports fragment library expansion and follow‑up medicinal chemistry efforts.

Analytical Reference Standard for Impurity Profiling

Vendors explicitly position this compound as a reference substance for drug impurity analysis [REFS‑1]. The ≥98% purity and the provision of supporting documentation (NMR, MSDS, HPLC, COA) [REFS‑2] make it suitable for use as a quantitative standard in HPLC and LC‑MS methods. This application is critical for quality control laboratories tasked with monitoring benzimidazole‑based active pharmaceutical ingredients (APIs) and their related substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-6,7-difluoro-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.